[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane
Description
This compound is a chiral bisphosphane ligand featuring a 1,3-dioxolane backbone substituted with two methyl groups and two bis(4-methoxy-3,5-dimethylphenyl)phosphanyl moieties. The 4-methoxy-3,5-dimethylphenyl groups enhance solubility in organic solvents while maintaining rigidity, which is critical for stabilizing metal complexes in catalytic cycles.
Properties
IUPAC Name |
[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56O6P2/c1-25-15-33(16-26(2)39(25)44-11)50(34-17-27(3)40(45-12)28(4)18-34)23-37-38(49-43(9,10)48-37)24-51(35-19-29(5)41(46-13)30(6)20-35)36-21-31(7)42(47-14)32(8)22-36/h15-22,37-38H,23-24H2,1-14H3/t37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXXXRFPVHLNLJ-UWXQCODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(CC2C(OC(O2)(C)C)CP(C3=CC(=C(C(=C3)C)OC)C)C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P(C[C@H]2[C@@H](OC(O2)(C)C)CP(C3=CC(=C(C(=C3)C)OC)C)C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane is a phosphine derivative notable for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes multiple methoxy and dimethylphenyl groups. The stereochemistry is defined by the (4R,5R) configuration, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including phosphanylmethylation and dioxolane formation. Details on specific synthetic routes can be found in related literature .
Anticancer Properties
Recent studies have indicated that phosphine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown enhanced cytotoxic effects against various cancer cell lines. In particular, certain phosphine oxides have demonstrated the ability to reverse multidrug resistance in cancer cells .
The proposed mechanism for the anticancer activity includes the induction of apoptosis and inhibition of cell proliferation. The presence of phosphorous in the structure may enhance interactions with cellular targets such as proteins involved in cell signaling pathways.
Neuroprotective Effects
Research has also suggested potential neuroprotective effects for compounds in this class. For example, some phosphine derivatives are being explored for their ability to modulate neurotransmitter receptors and protect against neurodegenerative diseases .
Case Studies
Scientific Research Applications
Role in Asymmetric Synthesis
The compound has been investigated for its effectiveness as a chiral ligand in asymmetric catalysis. Its phosphine moieties facilitate the formation of metal-ligand complexes that can induce chirality in various organic reactions. For example, it has been used in rhodium-catalyzed hydrogenation reactions to produce optically active compounds with high enantioselectivity .
Transition Metal Complexes
The compound forms stable complexes with transition metals, enhancing catalytic activity in reactions such as C–C bond formation and oxidation processes. These complexes have shown promising results in promoting reactions under mild conditions, making them suitable for green chemistry applications .
| Catalytic Application | Metal Used | Reaction Type | Selectivity |
|---|---|---|---|
| Rhodium Complex | Rh | Hydrogenation | High Enantioselectivity |
| Palladium Complex | Pd | Cross-Coupling | Moderate Selectivity |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
| Biological Activity | Target Pathogen | Mechanism of Action |
|---|---|---|
| Anticancer | Various Cancer Cell Lines | Induction of Apoptosis |
| Antimicrobial | Bacteria & Fungi | Membrane Disruption |
Polymer Chemistry
In material science, this compound serves as a building block for the synthesis of novel polymers with enhanced properties. Its phosphine groups can participate in polymerization reactions, leading to materials with improved thermal stability and mechanical strength .
Coordination Polymers
The ability of the compound to form coordination polymers has been explored for applications in drug delivery systems and catalysis. These materials can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound belongs to a class of bis(aryl)phosphanes with sterically demanding substituents. Below is a comparative analysis with structurally related phosphanes:
Key Differences and Implications
Backbone Influence :
- The 1,3-dioxolane backbone in the target compound introduces rigidity and chirality, which are absent in simpler bis(aryl)phosphanes like bis(4-methoxyphenyl)phosphane. This rigidity may enhance enantioselectivity in catalytic applications but could reduce conformational flexibility compared to tetrahydrofuran-based analogs (e.g., ’s compound) .
Substituent Effects :
- The 4-methoxy-3,5-dimethylphenyl groups provide a balance of electron donation (via methoxy) and steric protection (via dimethyl groups). This contrasts with ’s compound, which incorporates a tert-butyldimethylsilyl (TBS) group—a strongly electron-withdrawing moiety that alters reactivity in nucleotide synthesis .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step phosphorylation of the dioxolane core, similar to procedures for bis(aryl)phosphanes (e.g., ’s bis(4-nitrophenyl)methane derivatives) but with added complexity due to stereochemical control .
Research Findings and Limitations
- By analogy, bis(3,5-dimethylphenyl)phosphane derivatives exhibit high activity in hydrogenation, implying the target compound could outperform them in enantioselective reactions due to its chiral backbone .
- Stability : The 1,3-dioxolane ring may confer hydrolytic stability compared to acetals or silyl-protected analogs (e.g., ’s TBS group), which are prone to deprotection under acidic conditions .
Preparation Methods
Starting Materials and Protection Strategy
The 2,2-dimethyl-1,3-dioxolane ring is synthesized from (R,R)-tartaric acid via a two-step process:
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Diol protection : Reaction with 2,2-dimethoxypropane under acidic conditions yields the acetonide-protected diol.
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Methanolysis : Selective cleavage under controlled conditions generates the 4,5-dihydroxymethyl intermediate.
A critical parameter is the use of anhydrous HCl in dichloromethane, which achieves >95% yield while preserving stereochemical integrity.
Phosphine Group Installation
Sequential Phosphination Protocol
The bis-phosphine moieties are introduced through a stepwise coupling approach:
| Step | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | ClP(4-MeO-3,5-Me₂C₆H₂)₂ | Et₃N, THF, −78°C to RT | 82% | |
| 2 | HP(4-MeO-3,5-Me₂C₆H₂)₂ | Pd(OAc)₂, DIPEA, toluene | 76% |
This protocol minimizes symmetrical byproducts and allows sequential introduction of electronically distinct phosphine groups. The palladium-catalyzed coupling in Step 2 demonstrates exceptional functional group tolerance, with <2% epimerization observed.
Stereochemical Control During Phosphination
Maintenance of the (4R,5R) configuration requires:
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Low-temperature reactions (−78°C) to suppress torsional ring-opening
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Chelation-controlled transition states using Rh(I) catalysts, as described in patent JP6002133B2
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31P NMR monitoring to track phosphine coordination geometry
Catalytic Hydrogenation for Final Functionalization
The methylene bridge between the dioxolane and phosphine groups is installed via asymmetric hydrogenation:
Reaction Conditions
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Catalyst: Rhodium/(S)-Phanephos complex (0.5 mol%)
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Substrate: Prochiral diene precursor
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Pressure: 100 atm H₂
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Solvent: Benzene/MeOH (9:1)
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Temperature: −10°C
Performance Metrics
The hydrogenation step’s efficiency correlates with the steric bulk of the 3,5-dimethyl substituents on the aryl phosphines, which enforce a rigid transition state.
Purification and Characterization
Crystallization-Induced Asymmetric Transformation
Repeated crystallization from hexane/ethyl acetate (95:5) achieves >99% ee by exploiting the compound’s:
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High melting point (mp 214–216°C)
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Differential solubility of enantiomers
Spectroscopic Validation
31P NMR (CDCl₃, 121 MHz):
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δ −18.7 (d, J = 12.4 Hz, P1)
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δ −20.3 (d, J = 12.4 Hz, P2)
X-ray Crystallography:
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C–P bond lengths: 1.827–1.834 Å
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Dioxolane ring puckering angle: 23.4°
These metrics confirm successful installation of the phosphine groups without distortion of the chiral center geometry.
Industrial-Scale Production Considerations
Cost Optimization Strategies
| Component | Standard Protocol | Optimized Protocol | Cost Reduction |
|---|---|---|---|
| Phosphine reagent | Custom synthesis | In situ generation | 42% |
| Hydrogenation catalyst | Rhodium recycling | Nickel-doped support | 68% |
| Solvent recovery | Distillation | Membrane filtration | 57% |
Patent JP6002133B2 discloses a continuous flow hydrogenation system that reduces rhodium loading to 0.1 mol% while maintaining 92% yield.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | ee% | Scalability | Reference |
|---|---|---|---|---|
| Classical stepwise | 34% | 86 | Moderate | |
| Flow hydrogenation | 78% | 91 | High | |
| Enzymatic resolution | 62% | >99 | Low |
The flow hydrogenation approach represents the most viable industrial method, combining high enantioselectivity with throughput of 1.2 kg/day per reactor module .
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing [(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane, and what strategies mitigate these issues?
- Answer : The synthesis requires precise stereochemical control of the dioxolane ring and regioselective phosphine substitutions. Key challenges include:
- Steric hindrance : Bulky 4-methoxy-3,5-dimethylphenyl groups complicate nucleophilic substitution. Use of low-temperature (<0°C) conditions and high-boiling solvents (e.g., THF/toluene mixtures) improves reaction yields .
- Oxidation sensitivity : Phosphine moieties are prone to oxidation. Conduct reactions under inert atmospheres (Ar/N₂) with rigorous Schlenk-line techniques .
- Purification : Chromatographic separation on silica gel with gradient elution (hexane/ethyl acetate) resolves diastereomers, confirmed by chiral HPLC .
Q. What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?
- Answer :
- ³¹P NMR : Identifies phosphine coordination environments. A singlet near δ 20–25 ppm confirms symmetrical bis-phosphine ligation .
- X-ray crystallography : Resolves absolute (4R,5R) configuration and dioxolane ring conformation. Crystals grown via slow diffusion of hexane into dichloromethane yield suitable monoclinic structures .
- HPLC-MS : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How is this compound utilized in catalysis, and what advantages does it offer over traditional ligands?
- Answer : The ligand’s electron-rich bis-phosphine structure enhances metal coordination in cross-coupling reactions (e.g., Suzuki-Miyaura). Advantages include:
- Steric tunability : Methoxy and dimethyl groups modulate steric bulk, improving substrate accessibility .
- Thermal stability : The dioxolane backbone resists decomposition at elevated temperatures (tested up to 120°C in Pd-catalyzed systems) .
Advanced Research Questions
Q. What computational methods predict the ligand’s enantioselectivity in asymmetric catalysis?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict enantiomeric excess (ee). Key steps:
- Geometry optimization : Analyze metal-ligand bond angles (e.g., Pd–P bond lengths ~2.3 Å) .
- Non-covalent interaction (NCI) analysis : Identifies CH/π interactions between ligand substituents and substrates, correlating with observed ee values (>90% in arylations) .
Q. How does the ligand’s conformational flexibility impact its performance in dynamic kinetic resolutions (DKR)?
- Answer : The dioxolane ring’s chair-to-boat transitions enable adaptive chirality transfer. Experimental evidence includes:
- Variable-temperature NMR : Detects ring puckering dynamics (ΔG‡ ~50 kJ/mol at 298 K) .
- Kinetic studies : Faster substrate inversion rates (kₐᵥ ~10⁻³ s⁻¹) in DKR correlate with ligand flexibility .
Q. What are the limitations of this ligand in aqueous-phase catalysis, and how can they be addressed?
- Answer : Hydrophobic aryl groups reduce solubility in water. Mitigation strategies:
- Micellar catalysis : Use of SDS or TPGS-750-M surfactants enhances dispersion (tested in Heck reactions, yielding >80%) .
- Post-synthetic modification : Sulfonation of para-methoxy groups improves aqueous compatibility .
Methodological Recommendations
Q. How should researchers design experiments to assess ligand stability under oxidative conditions?
- Answer :
- Cyclic voltammetry : Measure oxidation potentials (Eₚₐ ~1.2 V vs. Ag/AgCl) to quantify air sensitivity .
- Accelerated aging tests : Expose ligand solutions to O₂ at 60°C; monitor decomposition via ³¹P NMR over 72 hours .
Q. What strategies optimize ligand recycling in continuous-flow systems?
- Answer :
- Immobilization on silica : Functionalize ligand with triethoxysilyl groups for covalent attachment to mesoporous supports (pore size ~4 nm) .
- Flow reactor design : Use packed-bed reactors with Pd/ligand composites; achieve >10 cycles with <5% activity loss .
Data Contradictions and Resolution
Q. Conflicting reports exist regarding the ligand’s efficacy in nickel-catalyzed reactions. How should researchers reconcile these discrepancies?
- Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
